molecular formula C9H18N2 B1329403 4-(1-Pyrrolidinyl)piperidine dihydrochloride CAS No. 4983-39-5

4-(1-Pyrrolidinyl)piperidine dihydrochloride

Cat. No. B1329403
CAS RN: 4983-39-5
M. Wt: 154.25 g/mol
InChI Key: STWODXDTKGTVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-Pyrrolidinyl)piperidine dihydrochloride is a derivative of piperidine, a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine group. Piperidine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can vary based on the desired substitution pattern on the piperidine ring. For instance, a three-step synthesis process has been reported for the production of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which is a key intermediate in the synthesis of Crizotinib, a therapeutic agent . Although this does not directly describe the synthesis of 4-(1-Pyrrolidinyl)piperidine dihydrochloride, it provides insight into the complexity and the steps involved in synthesizing substituted piperidines.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, revealing that the piperidine ring adopts a chair conformation with the substituents in equatorial positions . Similarly, the molecular structure of 4-(1-pyrrolidinyl)piperidine has been investigated, showing that its stable conformers are solvent-dependent .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, hydrogenations, and coupling reactions, as part of their synthesis or functionalization. The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine involves nucleophilic aromatic substitution, hydrogenation, and iodination . These reactions are crucial for introducing different functional groups onto the piperidine ring, thereby altering its chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of a carboxyl group in 4-carboxypiperidinium chloride leads to the formation of hydrogen bonds with chloride ions in the crystal structure . The NMR study of 4-(1-pyrrolidinyl)piperidine indicates that the physical properties such as chemical shifts and coupling constants are affected by the solvent used . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

NMR Spectroscopy

4-(1-Pyrrolidinyl)piperidine has been studied using nuclear magnetic resonance (NMR) spectroscopy. The research explored its stable forms and molecular structure. Various solvents' effects on nuclear magnetic shielding tensors were investigated, and solvent dependency was observed in the molecular geometry and stable conformers of 4-(1-Pyrrolidinyl)piperidine (Alver, Parlak, & Bilge, 2011).

Synthesis of Novel Analogues

There has been a study on synthesizing novel analogues of 4-(1-Pyrrolidinyl) Piperidine and evaluating their effects on plasma glucose levels. This study confirmed the structures of synthesized compounds using various spectroscopic techniques (Mushtaq et al., 2010).

Method for Synthesis

A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a diamine significant in medicinal chemistry, was proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).

Synthetic Bacteriochlorins

Research on synthetic bacteriochlorins incorporated spiro-piperidine units in synthetic bacteriochlorins. This new molecular design aimed at tailoring the polarity of near-infrared absorbers, which has applications in various fields including medicinal chemistry (Reddy et al., 2013).

Vibrational Spectroscopic Study

4-(1-Pyrrolidinyl)piperidine was also the subject of a vibrational spectroscopic study. The theoretical and experimental findings provided insights into the optimized structural parameters and vibrational assignments of 4-(1-Pyrrolidinyl)piperidine (Parlak, 2010).

Blood Platelet Aggregation Inhibition

A study explored the potential of certain piperidine derivatives, including variants of 4-(1-Pyrrolidinyl)piperidine, as inhibitors of blood platelet aggregation (Grisar et al., 1976).

Synthesis of a MAP Kinase Inhibitor

In a study focused on drug development, 4-(N-tert-butylpiperidinyl)magnesium chloride was used in the synthesis of a p38 MAP kinase inhibitor, which has potential therapeutic applications in treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).

Development of Nitroxyl Radicals

A study aimed to develop functional nitroxyl radicals, focusing on piperidine and pyrrolidine nitroxyl radicals for use as antioxidants, contrast agents, and more. This study demonstrated the potential versatility of these compounds in various applications (Kinoshita et al., 2009).

Glycosidase Inhibitors

Piperidine derivatives have been studied for their potential as glycosidase inhibitors, with implications in medical and agricultural research (Fellows, 1986).

Synthesis of Key Intermediates

A key intermediate in the synthesis of Crizotinib, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, was synthesized in a multi-step process, highlighting the utility of piperidine derivatives in complex pharmaceutical syntheses (Fussell et al., 2012).

Inhibition Efficiencies Prediction

Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron, showcasing the diverse applications of these compounds (Kaya et al., 2016).

Synthesis of Highly Functionalized Dispiro Heterocycles

Highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives were synthesized and subjected to antimicrobial and antitubercular activity evaluation, revealing their biomedical potential (Dandia, Jain, & Laxkar, 2013).

Asymmetric Synthesis

Research has been conducted on the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, underlining the significance of piperidine derivatives in the field of organic synthesis (Acharya & Clive, 2010).

properties

IUPAC Name

4-pyrrolidin-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFMIOMNQWEWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Pyrrolidinyl)piperidine dihydrochloride

CAS RN

4983-39-5
Record name 4-(1-pyrrolidinyl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.